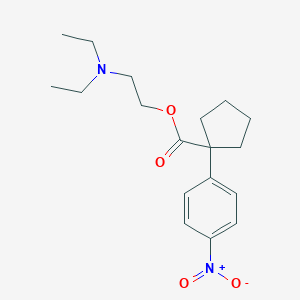

para-Nitrocaramiphen

Description

Structure

3D Structure

Properties

CAS No. |

135569-16-3 |

|---|---|

Molecular Formula |

C18H26N2O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23/h7-10H,3-6,11-14H2,1-2H3 |

InChI Key |

NSHMVLOWOAQFTP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Synonyms |

4-nitrocaramiphen para-nitrocaramiphen |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Para Nitrocaramiphen and Analogues

Contemporary Synthetic Routes for Caramiphen (B1668299) Derivatives

The creation of caramiphen derivatives, particularly those with specific substitutions on the aromatic ring, requires strategic synthetic approaches. The introduction of a nitro group at the para-position of the phenyl ring of caramiphen is a key transformation that can significantly influence its pharmacological profile.

Strategies for Aromatic Para-Substitution

Achieving para-selectivity in electrophilic aromatic substitution (EAS) reactions is a fundamental challenge in organic synthesis. numberanalytics.com The directing effects of substituents already present on the aromatic ring play a crucial role in determining the position of the incoming electrophile. numberanalytics.com For a monosubstituted benzene (B151609) ring like the one in caramiphen, traditional nitration methods often yield a mixture of ortho, meta, and para isomers.

To favor the formation of the para-substituted product, several strategies can be employed:

Controlling Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and the choice of catalysts can influence the regioselectivity of the nitration reaction. numberanalytics.com

Use of Protecting Groups: Temporarily blocking the more reactive ortho positions with a protecting group can direct the incoming nitro group to the desired para-position. numberanalytics.com

Sequential Functionalization: A multi-step reaction sequence can be designed to introduce substituents in a controlled manner, ultimately leading to the desired para-nitro substitution pattern. numberanalytics.com

A common method for nitration involves the use of a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. numberanalytics.com

Application of Steric-Controlled C-H Borylation for Targeted Synthesis

A more modern and highly selective approach for functionalizing aromatic rings is the use of iridium-catalyzed C-H borylation. researchgate.netmsu.edu This method allows for the direct and predictable functionalization of C-H bonds, often with high regioselectivity controlled by steric factors. researchgate.netunibo.it

For the synthesis of para-substituted caramiphen analogues, a significant breakthrough involves the use of a specific iridium catalyst system, [Ir(cod)OH]₂/Xyl-MeO-BIPHEP, which demonstrates remarkable para-selectivity in the borylation of monosubstituted arenes. researchgate.neteurekalert.org This steric-controlled approach effectively blocks the ortho-positions, directing the borylation to the less sterically hindered para-position. eurekalert.org The resulting para-borylated caramiphen serves as a versatile intermediate that can be readily converted to the desired para-nitro derivative through subsequent reactions, such as a copper-catalyzed nitration of the boronic ester. eurekalert.org

This method has been successfully applied to the para-selective C-H borylation of caramiphen, yielding the para-borylated product with high selectivity and in good yield. eurekalert.org This borylated intermediate is a key building block for creating a library of para-functionalized caramiphen derivatives. eurekalert.org

Chemical Transformation and Derivatization for Structure-Activity Relationship Studies

The synthesis of a variety of caramiphen analogues with different substituents on the aromatic ring is crucial for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov These studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.govresearchgate.net

By systematically modifying the para-substituent of the caramiphen scaffold, researchers can investigate the influence of electronic and hydrophobic properties on receptor binding affinity and selectivity. researchgate.net For instance, a set of para-substituted analogues with substituents exhibiting a range of Hammett's sigma (σ) and Hansch's pi (π) values can be synthesized to explore these relationships. researchgate.net

The para-borylated caramiphen intermediate is particularly valuable for SAR studies as it can be transformed into a wide array of derivatives. eurekalert.org For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce various aryl or heteroaryl groups at the para-position. Other transformations of the boronic ester can lead to the introduction of halogens, hydroxyl groups, amino groups, and other functionalities.

Purity Assessment and Synthesis Validation Techniques

Ensuring the purity and validating the chemical structure of synthesized compounds like para-nitrocaramiphen and its analogues is a critical aspect of pharmaceutical research and development. jocpr.comnexbioinc.comijrar.org A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs). jocpr.comnexbioinc.com It is highly versatile and can separate and quantify complex mixtures, allowing for the determination of the main compound's purity and the identification of any impurities. jocpr.com Reversed-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS) is a powerful combination for purity assessment. chromatographyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. jocpr.com ¹H and ¹³C NMR are fundamental techniques used to confirm the identity and structural integrity of the synthesized molecules. jocpr.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns. jocpr.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and characterizing impurities. jocpr.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. jocpr.comijrar.org This technique can confirm the presence of key structural features, such as the nitro group in this compound.

The table below summarizes the key analytical techniques used for purity assessment and synthesis validation.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of mixtures, and quantification of components. jocpr.comnexbioinc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. jocpr.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural information. jocpr.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. jocpr.comijrar.org |

Quantitative Radioligand Binding Assays for Muscarinic Receptor Subtypes

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor targets. acnp.org These assays utilize a radiolabeled ligand to quantify the binding of an unlabeled compound, such as this compound, to specific receptor subtypes.

The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor; a lower Ki value indicates a higher binding affinity. Through competitive radioligand binding assays, the Ki values for this compound have been determined across the M1, M2, and M3 muscarinic receptor subtypes.

Research shows that this compound binds with high affinity to M1 muscarinic receptors. nih.gov In these studies, the M1 receptor was identified using the radioligand [3H]pirenzepine in rat cortex, the M2 receptor with 3H-quinuclidinyl benzilate in rat heart, and the M3 receptor with [3H]N-methylscopolamine in rat submaxillary gland. nih.gov The resulting Ki value for this compound at the M1 receptor was found to be 5.5 nM. nih.govpnas.org This high affinity is comparable to that of the prototypical M1-selective antagonist, pirenzepine, which has a Ki of 5.2 nM at the M1 receptor. nih.gov

| Compound | M1 Receptor Ki (nM) | Reference |

|---|---|---|

| This compound | 5.5 | nih.govpnas.org |

| Pirenzepine (Reference) | 5.2 | nih.gov |

| Caramiphen | 1.2 | nih.govpnas.org |

| Iodocaramiphen | 2.1 | nih.gov |

Studies on the binding kinetics of this compound indicate that it interacts with the M1 muscarinic receptor in a competitive manner. nih.gov This means that it binds to the same site as the endogenous ligand, acetylcholine (B1216132), and reversibly competes with it for receptor occupancy. This competitive interaction is a key feature of its mechanism of action as a muscarinic antagonist. nih.gov While detailed kinetic parameters such as association (kon) and dissociation (koff) rates for this compound are not extensively documented in the available literature, its characterization as a competitive antagonist provides fundamental insight into its dynamic interaction with the M1 receptor. nih.gov

Determination of Equilibrium Dissociation Constants (Ki) at M1, M2, and M3 Receptors

Elucidation of Muscarinic Receptor Subtype Selectivity

Subtype selectivity is a critical aspect of a drug's pharmacological profile, as it can determine its therapeutic utility and potential side effects. This compound has been shown to be a highly selective antagonist for the M1 muscarinic receptor subtype.

This compound demonstrates a distinct preference for the M1 muscarinic receptor subtype. nih.govpnas.org Its high affinity for the M1 receptor, as evidenced by its low nanomolar Ki value, is significantly greater than its affinity for other muscarinic subtypes, establishing its profile as an M1-selective agent. nih.govnih.gov This selectivity is a notable characteristic that distinguishes it from non-selective muscarinic antagonists like atropine (B194438).

The selectivity of this compound for the M1 receptor is quantitatively expressed through its selectivity ratios when compared to other muscarinic subtypes. Research has demonstrated that this compound exhibits a 71-fold greater selectivity for the M1 receptor over the M2 subtype. nih.govnih.gov Furthermore, it shows a 10-fold selectivity for the M1 receptor over the M3 subtype. nih.gov This level of M1 over M2 selectivity is comparable to, and even slightly greater than, that of pirenzepine, which shows a 51-fold selectivity for the M1 receptor over the M2 subtype. nih.gov

| Compound | M1 vs. M2 Selectivity Ratio | M1 vs. M3 Selectivity Ratio | Reference |

|---|---|---|---|

| This compound | 71-fold | 10-fold | nih.gov |

| Pirenzepine (Reference) | 51-fold | Not Specified | nih.gov |

| Caramiphen | 27-fold | 6-fold | nih.gov |

| Iodocaramiphen | 59-fold | 4-fold | nih.gov |

Structure-Activity Relationship (SAR) Analysis of Para-Substituted Analogues

The M1 selectivity of this compound can be understood through structure-activity relationship (SAR) analysis of caramiphen analogues. pnas.org The nature of the substituent at the para-position of the aromatic ring plays a crucial role in determining the binding affinity and subtype selectivity. pnas.org

Studies on a series of para-substituted caramiphen analogues revealed that compounds with electron-withdrawing substituents (characterized by a positive Hammett's sigma value, +σ) exhibit M1 selectivity. pnas.org In contrast, derivatives with electron-donating groups (-σ) at the same position were found to be nonselective in binding assays. pnas.org

Based on this finding, the nitro (-NO2) and cyano (-CN) derivatives, both having electron-withdrawing properties, were synthesized and confirmed to be M1 selective. pnas.org The para-nitro derivative, this compound, was found to retain a high affinity for the M1 receptor, approximately equal to that of the parent compound, caramiphen. pnas.org However, this substitution led to a significant decrease in affinity for the M2 receptor, which is the structural basis for its high M1/M2 selectivity ratio. pnas.org This analysis underscores the importance of the electron-withdrawing nitro group at the para-position for conferring high M1 selectivity upon the caramiphen scaffold. pnas.org

Molecular Pharmacology: Muscarinic Receptor Binding and Selectivity Profiles

Correlation of Electronic and Steric Parameters with Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies on a series of para-substituted caramiphen (B1668299) analogues have revealed a significant correlation between the electronic and steric properties of the substituent at the para-position of the aromatic ring and the compound's binding affinity and selectivity for muscarinic receptor subtypes. nih.gov

Research has demonstrated that the electronic nature of the para-substituent, often quantified by the Hammett substitution constant (σ), plays a crucial role in determining M1 receptor selectivity. nih.govresearchgate.net A systematic examination of caramiphen analogues with various para-substituents showed that compounds bearing electron-withdrawing groups (positive σ values) exhibited enhanced selectivity for the M1 receptor subtype. nih.gov Conversely, analogues with electron-donating substituents (negative σ values) were found to be nonselective in their binding profiles. nih.gov

This principle is exemplified by the comparison of caramiphen with its nitro and iodo derivatives. Caramiphen itself binds with high affinity to the M1 receptor (Ki = 1.2 nM) and possesses a notable 27-fold selectivity over the M2 subtype. nih.gov The introduction of a nitro group at the para-position, a strongly electron-withdrawing substituent, maintains high affinity for the M1 receptor (Ki = 5.5 nM) while significantly increasing selectivity over the M2 receptor to 71-fold. nih.gov This enhanced selectivity is primarily due to a decrease in affinity for the M2 receptor. nih.gov Similarly, the iodo-derivative, another compound with an electron-withdrawing substituent, also shows high M1 affinity (Ki = 2.11 nM) and selectivity. nih.govnih.gov

The following table summarizes the binding affinities (Ki) and selectivity ratios for caramiphen and its para-substituted analogues at M1, M2, and M3 muscarinic receptor subtypes.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity |

| Caramiphen | 1.2 | 32.4 | 7.2 | 27 | 6 |

| para-Iodocaramiphen | 2.1 | 123.9 | 9.2 | 59 | 4 |

| This compound | 5.5 | 390.5 | 55.0 | 71 | 10 |

Data sourced from Hudkins et al., 1993. nih.gov

Mechanistic Insights into Para Nitrocaramiphen S Cellular and Subcellular Actions

Modulation of Intracellular Signal Transduction Cascades

G-Protein Coupling Selectivity (e.g., Gq/11, Gi)

G-protein-coupled receptors (GPCRs) translate extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are categorized into four main families: Gαi/o, Gαq/11, Gαs, and Gα12/13. nih.govnih.gov The specific G-protein family that a receptor couples to dictates the subsequent signaling cascade. For instance, the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (MRs) typically couple to Gq/11 proteins. frontiersin.org This coupling initiates the hydrolysis of phosphoinositide 4,5-bisphosphate, a key step in intracellular signaling. frontiersin.org

Research indicates that para-Nitrocaramiphen acts as an M1-antagonist. researchgate.net In studies on skeletal muscle, the hyperpolarizing effect of muscarine (B1676868), which is mediated by M1-cholinergic receptors, was completely abolished by this compound. researchgate.net This suggests that this compound selectively blocks the G-protein coupling associated with M1 receptor activation. While M1 receptors canonically couple to Gq/11, the precise G-protein selectivity profile of this compound's antagonism requires further detailed investigation. frontiersin.org The complexity of GPCR signaling allows for receptors to be promiscuous, coupling to multiple Gα proteins, which can be influenced by factors such as the cellular environment and the specific ligand bound to the receptor. elifesciences.orgbiorxiv.org

| Receptor Subtype | Typical G-Protein Coupling | Effect of this compound |

| M1 Muscarinic Receptor | Gq/11 | Antagonistic; blocks receptor-mediated effects researchgate.net |

| M2 Muscarinic Receptor | Gi/o | No significant effect reported researchgate.net |

| M3 Muscarinic Receptor | Gq/11 | No significant effect reported researchgate.net |

Effects on Downstream Signaling Pathways (e.g., cAMP, Phosphoinositide Hydrolysis, Intracellular Calcium Dynamics)

The antagonism of M1 receptors by this compound has significant consequences for downstream signaling pathways. Activation of Gq/11-coupled receptors, such as the M1 receptor, typically leads to the activation of phospholipase C. frontiersin.org This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. frontiersin.orgnih.gov

By blocking M1 receptors, this compound is expected to inhibit this cascade, preventing phosphoinositide hydrolysis and the subsequent rise in intracellular calcium. While direct studies on this compound's effect on cAMP are limited, M1 receptor signaling is not canonically linked to the adenylyl cyclase/cAMP pathway. frontiersin.org However, some non-canonical signaling pathways for GPCRs have been identified, including cAMP-independent calcium mobilization, highlighting the complexity of these systems. nih.gov The intricate interplay between calcium and phosphoinositide signaling is crucial for numerous cellular functions, and its disruption can have significant physiological consequences. nih.gov

| Signaling Pathway | M1 Receptor Activation Effect | Expected Effect of this compound |

| Phosphoinositide Hydrolysis | Stimulation frontiersin.org | Inhibition |

| Intracellular Calcium Release | Increase frontiersin.org | Prevention of increase |

| cAMP Pathway | Not canonically involved frontiersin.org | Likely no direct effect |

Electrophysiological Investigations of Neuronal Activity

The influence of this compound extends to the electrophysiological properties of neurons and muscle fibers, where it modulates synaptic transmission and membrane potential. These effects are largely a consequence of its antagonism at M1 muscarinic receptors, which play a key role in regulating neuronal excitability and synaptic plasticity.

Impact on Excitatory Postsynaptic Currents (EPSCs) and Paired-Pulse Ratio (PPR) in Neural Circuits

Excitatory postsynaptic currents (EPSCs) are the flows of positively charged ions into a postsynaptic neuron, causing a temporary depolarization of the postsynaptic membrane and increasing the likelihood of the neuron firing an action potential. nih.gov The paired-pulse ratio (PPR), which is the ratio of the amplitude of a second EPSC to the first when two stimuli are delivered in close succession, is often used as an indicator of the probability of neurotransmitter release. nih.gov

In the hippocampus, cholinergic modulation plays a crucial role in regulating the balance between different input pathways. biorxiv.orgnih.gov Specifically, acetylcholine has been shown to depress both Schaffer collateral (SC) and temporoammonic (TA) excitatory inputs to CA1 neurons. biorxiv.orgnih.gov Studies investigating the role of different muscarinic receptor subtypes have revealed that the M1 receptor antagonist, nitrocaramiphen, was unable to block the cholinergic depression of inhibitory postsynaptic currents (IPSCs) in the TA pathway, suggesting that M1 receptors are not involved in this specific modulatory effect. biorxiv.org However, cholinergic activation does increase the PPR for excitatory connections in both the SC and TA pathways, indicating a presynaptic mechanism of action. biorxiv.org The precise impact of this compound on EPSCs and PPR would depend on the specific neural circuit and the role of M1 receptors in that circuit.

| Synaptic Parameter | Cholinergic Modulation Effect | Role of M1 Receptors |

| TA Pathway IPSC | Depression biorxiv.org | Not mediated by M1 receptors biorxiv.org |

| SC & TA EPSC PPR | Increase biorxiv.org | Further investigation needed |

Cholinergic Modulation of Feedforward Inhibitory Circuits

Feedforward inhibition is a crucial neural circuit motif where an excitatory input to a principal neuron also excites an inhibitory interneuron, which in turn inhibits the principal neuron. This mechanism helps to control the timing and magnitude of principal neuron firing. Acetylcholine differentially modulates feedforward inhibitory circuits in the hippocampus, contributing to the prioritization of certain information streams. biorxiv.orgnih.gov

Influence on Post-Denervation Depolarization in Skeletal Muscle Fibers

Following the loss of nerve supply (denervation), skeletal muscle fibers undergo a series of changes, one of the earliest being a depolarization of the resting membrane potential. cas.czfrontiersin.org This early post-denervation depolarization can impair muscle excitability and function. cas.cz

Studies on rat diaphragm muscle have demonstrated that the application of muscarine can delay this early depolarization. researchgate.net This protective effect of muscarine was completely abolished by the M1-antagonist nitrocaramiphen, indicating that the effect is mediated through M1-cholinergic receptors on the muscle membrane. researchgate.net In contrast, antagonists for M2, M3, and M4 receptors did not prevent the muscarine-induced hyperpolarization. researchgate.net These findings suggest that activation of M1 receptors on skeletal muscle fibers plays a role in maintaining the resting membrane potential, and that this compound, by blocking these receptors, can prevent this protective effect. researchgate.net

| Condition | Effect on Post-Denervation Depolarization | Role of this compound |

| Muscarine application | Delays depolarization researchgate.net | Abolishes the protective effect of muscarine researchgate.net |

| Denervation alone | Causes depolarization cas.czfrontiersin.org | N/A |

Interactions with Non-Muscarinic Molecular Targets

While this compound is recognized for its effects on muscarinic receptors, its pharmacological profile extends to other significant molecular targets within the central nervous system. This section delves into the mechanistic insights of its interactions with non-muscarinic sites, specifically sigma binding sites and the NMDA receptor complex.

Investigation of Sigma Binding Site Interactions in Mechanistic Context

Research has demonstrated that this compound, along with other M1-selective muscarinic antagonists, potently inhibits binding to sigma recognition sites in the brain. nih.govosti.gov This interaction suggests a broader mechanism of action for this compound beyond its anticholinergic properties. The affinity for sigma sites is a notable characteristic of certain basic ester and non-ester structural type compounds that also bind to muscarinic receptors. nih.gov In contrast, classical antimuscarinic agents like atropine (B194438) were found to be ineffective at binding to sigma sites. nih.gov

The binding of caramiphen (B1668299), the parent compound of this compound, to the sigma-1 receptor has been quantified with an IC50 value of 25 nM. wikipedia.org Studies on para-substituted analogues of caramiphen, including the nitro derivative, were initially undertaken to explore the relationship between substituent electronic properties and muscarinic receptor selectivity. nih.gov It was observed that compounds with electron-withdrawing groups at the para position, such as the nitro group, exhibited M1 selectivity. nih.gov Subsequent investigations revealed that these M1-selective compounds, including nitrocaramiphen, also possess a high affinity for sigma binding sites. nih.govosti.gov

A significant correlation has been observed between the Ki values of sigma compounds for inhibiting [3H]pirenzepine binding (a measure of M1 receptor affinity) and their IC50 values for inhibiting carbachol-stimulated phosphoinositide turnover. nih.gov This finding may help to elucidate the complex relationship between sigma receptor binding and the modulation of cholinergic-stimulated intracellular signaling pathways. nih.gov

Table 1: Binding Affinity of Caramiphen for Sigma-1 Receptor

| Compound | Receptor | IC50 (nM) |

| Caramiphen | Sigma-1 | 25 wikipedia.org |

Allosteric Modulatory Properties on Other Receptor Systems (e.g., NMDA receptor antagonism)

In addition to its interaction with sigma sites, caramiphen, the parent compound of this compound, has been shown to possess N-methyl-D-aspartate (NMDA) receptor antagonistic properties. nih.gov This action is considered to be a key component of its neuroprotective and anticonvulsant effects. nih.gov The mechanism of this antagonism is believed to involve a direct interaction with the NMDA ion channel. nih.gov

Studies have demonstrated that caramiphen can reduce NMDA-evoked currents in a dose-dependent manner. nih.gov This suggests an allosteric modulation of the NMDA receptor complex, where the binding of caramiphen to a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites leads to an inhibition of ion flow through the channel. NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor, and they are categorized based on their mechanism of action, which includes competitive, uncompetitive, and non-competitive antagonism. wikipedia.orgpatsnap.com The action of caramiphen appears to align with that of a channel blocker, a form of uncompetitive antagonism. nih.gov

The antagonism of NMDA receptors by caramiphen is a crucial aspect of its pharmacological profile, contributing to its effects in models of neurotoxicity. nih.govnih.gov The overactivation of NMDA receptors can lead to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurological disorders. nih.govmdpi.com By modulating NMDA receptor activity, compounds like caramiphen can offer neuroprotective benefits. nih.gov

Computational and Theoretical Approaches in Para Nitrocaramiphen Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's activity. For para-Nitrocaramiphen, docking studies have been instrumental in modeling its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are key targets in various physiological processes and disease states. mdpi.com The M2 muscarinic receptor, in particular, is a subject of interest as it possesses both an orthosteric binding site for primary ligands and an allosteric site that can modulate receptor function. researchgate.net

Research involving computational modeling has focused on understanding how this compound and related antagonists bind to the orthosteric site of mAChR subtypes. researchgate.net The five known subtypes of mAChRs (M1-M5) are widely distributed throughout the central and peripheral nervous systems, regulating a multitude of cholinergic functions. researchgate.net While they share a high degree of homology in their transmembrane domains, subtle differences in the amino acid composition of their binding pockets can be exploited for designing subtype-selective ligands. mdpi.comnih.gov

Molecular docking analyses of a series of muscarinic antagonists, including this compound, into homology models of the M2 receptor have been performed to rationalize their structure-activity relationships. researchgate.net These studies predict the specific binding pose of the ligand within the receptor's active site, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. This information is vital for explaining the compound's affinity and for the future design of antagonists with improved selectivity for specific mAChR subtypes, which is a significant goal in developing treatments for conditions like Parkinson's disease or CNS disorders with fewer side effects. researchgate.netnih.gov

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is another powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. volkamerlab.org A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. biointerfaceresearch.com

For this compound, pharmacophore models have been developed based on a set of high-affinity muscarinic antagonists, including caramiphen (B1668299) and its derivatives. researchgate.netresearchgate.net These models serve as 3D search queries to screen virtual libraries for new compounds with the potential for similar biological activity or as templates for optimizing existing leads. A study utilizing the CATALYST program generated a pharmacophore model for muscarinic antagonist activity with several key features. researchgate.net

Table 1: Key Features of a Pharmacophore Model for Muscarinic Antagonists This table outlines the essential chemical features identified in a pharmacophore model developed from a set of active muscarinic antagonists, including this compound, to guide the design of new ligands. researchgate.net

| Feature Type | Quantity | Description |

| Hydrogen Bond Acceptor | 2 | Represents atoms or groups that can accept a hydrogen bond from the receptor. |

| Aliphatic Hydrophobic | 1 | Indicates a non-polar, aliphatic region of the molecule that interacts with hydrophobic pockets in the receptor. |

| Aromatic Ring | 1 | Represents an aromatic ring system that typically engages in π-π stacking or hydrophobic interactions. |

This model provides a clear blueprint for designing new molecules. By ensuring that novel chemical structures incorporate these pharmacophoric features in the correct spatial arrangement, researchers can prioritize the synthesis of compounds with a higher probability of being active muscarinic receptor antagonists. researchgate.net

In Silico Analysis of Structure-Activity Relationships

In silico analysis of structure-activity relationships (SAR) involves using computational methods to understand how variations in a molecule's chemical structure affect its biological activity. mdpi.com This approach integrates data from molecular modeling techniques like docking and pharmacophore analysis to build predictive models that can explain the observed activities of a series of compounds. nih.gov

For this compound and its analogs, the findings from docking and pharmacophore studies provide a strong basis for SAR analysis. researchgate.net For instance, the computational models can rationalize why the introduction of a nitro group at the para position of the phenyl ring in the caramiphen scaffold influences its binding affinity for mAChRs. The models can predict whether this modification enhances interactions with specific amino acid residues in the binding pocket or alters the molecule's electronic properties in a way that is favorable for binding. The agreement between the predictions from these computational investigations and experimentally observed SAR is a key validation of the models' utility. researchgate.net This synergy allows for a more rational approach to drug design, reducing the reliance on traditional trial-and-error synthesis. nih.gov

Quantum Chemical Calculations and Molecular Dynamics Simulations

To gain a more profound understanding of a ligand's behavior, researchers often turn to more computationally intensive methods like quantum chemical calculations and molecular dynamics (MD) simulations. nih.gov

Quantum chemical calculations , often employing methods like Density Functional Theory (DFT), can be used to analyze the electronic properties of a molecule like this compound. plos.org These calculations provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential. nih.govfrontiersin.org This information is critical for understanding the molecule's intrinsic reactivity, stability, and the nature of the non-covalent interactions it can form with a receptor, complementing the classical force fields used in docking and pharmacophore modeling. mdpi.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comuiuc.edu While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose, the flexibility of the protein's binding site, and the role of solvent molecules. lumi-supercomputer.eursc.org An MD simulation of this compound bound to an mAChR subtype could track the movements of both the ligand and the surrounding amino acids, providing insights into the strength and lifetime of key interactions and helping to calculate binding free energies more accurately. chemrxiv.org

Table 2: Advanced Computational Methods in this compound Research This table summarizes advanced computational techniques and their potential applications in studying this compound, providing deeper insights beyond static models.

| Computational Method | Principle | Application to this compound Research |

| Quantum Chemistry (e.g., DFT) | Solves the Schrödinger equation to describe the electronic structure of a molecule. plos.orgwikipedia.org | Calculation of electronic properties (charge distribution, orbital energies) to understand reactivity and interaction potential with the mAChR target. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time based on classical mechanics. nih.govlumi-supercomputer.eu | Assessment of the stability of the docked binding pose of this compound within the mAChR, analysis of conformational changes in the receptor upon binding, and calculation of binding free energies. mdpi.comuiuc.edu |

Advanced Analytical Methodologies for Para Nitrocaramiphen Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of para-nitrocaramiphen from complex mixtures. These methods are essential for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and concentration of this compound. As a nitroaromatic compound, specific considerations are taken into account during method development. elementlabsolutions.comnih.gov Reversed-phase HPLC is a commonly employed mode for the analysis of such compounds. elementlabsolutions.comtandfonline.com

The selection of an appropriate stationary phase is critical for achieving optimal separation. For nitroaromatic compounds like this compound, columns such as C18 and PFP (pentafluorophenyl) are particularly suitable. elementlabsolutions.com PFP columns, in particular, offer unique selectivity for halogenated compounds and nitro-aromatics through hydrogen bonding and dipole-dipole interactions. elementlabsolutions.com The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, often with additives like formic acid to improve peak shape and resolution. tandfonline.comhpst.cz Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to efficiently separate complex mixtures. researchgate.net

Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the ultraviolet region. tandfonline.comresearchgate.net For instance, a detection wavelength of 254 nm has been successfully used for the analysis of various nitroaromatic compounds. nih.govtandfonline.com The purity of this compound can be assessed by analyzing the chromatogram for the presence of any impurity peaks, and its concentration can be determined by comparing the peak area to that of a certified reference standard.

Table 1: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Rationale |

| Column | C18 or PFP, 5 µm particle size | Provides good retention and selectivity for nitroaromatic compounds. elementlabsolutions.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Ensures good separation and peak shape. tandfonline.comhpst.cz |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | Balances analysis time with separation efficiency. nih.gov |

| Detection | UV at 254 nm | Nitroaromatic compounds have strong absorbance at this wavelength. nih.govtandfonline.com |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. researchgate.net |

Mass Spectrometry (MS) Coupled Techniques (LC-MS, GC-MS) for Structural Confirmation and Trace Analysis

For unambiguous structural confirmation and highly sensitive trace analysis, chromatography is often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. It combines the separation capabilities of HPLC with the mass-analyzing power of MS. This technique is particularly useful for identifying and quantifying the compound in complex biological matrices. mdpi.com Atmospheric pressure ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used to generate ions from the analyte molecules eluting from the HPLC column. mdpi.comgoogle.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are unique to the compound's structure. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, making it ideal for trace-level quantification. hpst.czmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable, or can be made so through derivatization. oup.com In GC-MS, the sample is first vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron impact (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for confident compound identification by comparison to spectral libraries. oup.com

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing critical information about its molecular architecture.

Advanced Spectroscopic Methods

While specific spectroscopic data for this compound is not widely available in the public domain, the structural elucidation of related caramiphen (B1668299) analogues and nitroaromatic compounds relies on a combination of advanced spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would be the primary technique for determining the precise arrangement of atoms within the this compound molecule. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the nitro group (NO₂), the ester carbonyl group (C=O), and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy can confirm the presence of the chromophores, such as the nitro-substituted benzene (B151609) ring, and is also used for quantitative analysis as described in the HPLC section. nih.gov

Method Validation Protocols for Research Applications

To ensure that the analytical methods used for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation. researchgate.net Method validation is a critical process in research applications and is typically performed in accordance with guidelines from regulatory bodies or scientific organizations. researchgate.net The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing samples with known concentrations of this compound (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. hpst.cz

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Para Nitrocaramiphen As a Research Tool in Chemical Neuroscience and Pharmacology

Probing Muscarinic Receptor Subtype Contributions to Neural Function

The central and peripheral nervous systems contain five distinct subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs), designated M1 through M5. sigmaaldrich.commdpi.com These G protein-coupled receptors (GPCRs) are integral to numerous physiological processes, and the development of subtype-selective ligands is crucial for dissecting the specific role of each receptor subtype. guidetopharmacology.org Para-nitrocaramiphen has emerged as a potent and selective antagonist, particularly for the M1 muscarinic receptor subtype, making it an excellent tool for this purpose. nih.gov

Radioligand binding assays have been employed to determine the affinity of this compound for different mAChR subtypes. These studies reveal that it binds with high affinity to the M1 receptor, while showing significantly lower affinity for M2 and M3 subtypes. nih.gov For instance, in rat cortex, this compound exhibits a high affinity for M1 sites labeled by [3H]pirenzepine. nih.gov Its selectivity for the M1 receptor over the M2 receptor is approximately 71-fold, and its selectivity for M1 over M3 is about 10-fold. nih.gov This M1-selectivity is comparable to that of pirenzepine, a well-established M1-preferring antagonist. nih.govnih.gov The interaction of this compound with the M1 binding site is competitive in nature. nih.gov

This selectivity allows researchers to use this compound to isolate and study the functions of the M1 receptor in various neural circuits. For example, M1 receptors are predominantly found in the cortex and hippocampus, brain regions critical for cognitive functions like learning and memory. sigmaaldrich.comnih.gov By using this compound to block M1 receptors, scientists can investigate their specific contributions to these processes, distinguishing them from the actions of other mAChR subtypes that are also present. sigmaaldrich.com Such studies are vital for understanding the neural basis of cognition and for identifying potential therapeutic targets for neurological disorders characterized by cholinergic dysfunction. nih.govmdpi.com

Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptor Subtypes This table presents the inhibitor constant (Ki) values for this compound at M1, M2, and M3 muscarinic receptor subtypes, demonstrating its selectivity.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M1 vs M2 Selectivity | M1 vs M3 Selectivity | Reference |

|---|---|---|---|---|---|---|

| This compound | 5.5 | ~390.5 | ~55 | ~71-fold | ~10-fold | nih.gov |

| Pirenzepine | 5.2 | ~265.2 | - | ~51-fold | - | nih.gov |

| Caramiphen (B1668299) | 1.2 | ~32.4 | - | ~27-fold | - | nih.gov |

Elucidating Cholinergic Signaling Pathways in Experimental Models

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological functions. nih.gov The diversity of these functions is largely due to the existence of multiple receptor subtypes, each coupled to distinct intracellular signaling cascades. sigmaaldrich.com The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, activating phospholipase C, while the even-numbered receptors (M2, M4) couple to Gi/o proteins to inhibit adenylyl cyclase. sigmaaldrich.com this compound's M1 selectivity makes it an invaluable tool for elucidating the specific pathways modulated by M1 receptor activation. nih.gov

In experimental models, this compound can be used to selectively block M1 receptor-mediated signaling, allowing researchers to observe the functional consequences. For example, in studies of neuronal excitability, M1 receptor activation is often linked to a "slow" depolarization mediated by the inhibition of certain potassium channels. sigmaaldrich.com By applying this compound, researchers can confirm the involvement of the M1 receptor in this process. Similarly, its use in models of synaptic plasticity helps to dissect the role of M1 receptors in long-term potentiation (LTP) or long-term depression (LTD) in brain regions like the hippocampus. nih.gov

Furthermore, this compound can be utilized in studies of more complex physiological systems. For instance, cholinergic signaling is known to regulate processes like insulin (B600854) secretion from pancreatic islets, where multiple mAChR subtypes are expressed. nih.gov In human islets, M1 receptors are found on somatostatin-secreting δ-cells, while M3 and M5 receptors are on insulin-secreting β-cells. nih.gov Using a selective M1 antagonist like this compound allows for the deconvolution of the indirect inhibitory effects on insulin secretion (via somatostatin) from the direct stimulatory effects on β-cells. nih.gov This helps to build a more accurate model of how cholinergic signaling pathways maintain glucose homeostasis. nih.govnih.gov

Utility in Phenotypic Screening and Pathway Deconvolution in Genetic Models

Phenotypic screening is a drug discovery paradigm that aims to identify substances that produce a desired change in the phenotype of a cell, tissue, or organism, often without a preconceived target. otavachemicals.comsciltp.com This approach is powerful for discovering first-in-class molecules and novel biological pathways. virologyresearchservices.com A selective tool compound like this compound can be highly useful in these screens. When a phenotypic screen identifies a "hit" compound, the next critical step is target deconvolution—identifying the molecular target responsible for the observed effect. virologyresearchservices.com If the observed phenotype is related to cholinergic modulation, this compound can be used to test whether the effect is mediated through the M1 receptor. If this compound blocks or reverses the phenotype caused by the hit compound, it provides strong evidence that the compound acts, at least in part, via the M1 receptor pathway.

Role as a Reference Compound in Novel mAChR Antagonist Discovery

The development of novel muscarinic receptor antagonists with improved subtype selectivity is an active area of pharmacological research. mdpi.comresearchgate.net In this process, well-characterized reference compounds are essential for validating screening assays and for benchmarking the potency and selectivity of newly synthesized molecules. This compound serves as such a reference standard, particularly in the search for new M1-selective antagonists. nih.govresearchgate.net

Its high affinity for the M1 receptor and its significant selectivity over M2 and M3 subtypes make it an ideal positive control in binding and functional assays. nih.govnih.gov Researchers can compare the binding profile of a novel compound against that of this compound to quickly assess its relative M1 affinity and selectivity. For example, a study synthesizing and evaluating a new series of caramiphen analogues would use the known M1 selectivity of this compound as a benchmark to determine if their new chemical modifications offer any improvement. nih.gov Because the orthosteric binding site of mAChRs is highly conserved across subtypes, achieving high selectivity is a major challenge. guidetopharmacology.org Compounds like this compound, which demonstrate significant selectivity, are therefore critical tools that guide the structure-activity relationship (SAR) studies needed to design more effective and specific drugs. researchgate.net

Emerging Research Avenues and Conceptual Advances

Exploration of Allosteric Sites on Muscarinic Receptors

The development of subtype-selective muscarinic receptor ligands has long been a central goal in pharmacology. The five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) share a high degree of structural similarity in their primary binding site for the endogenous neurotransmitter acetylcholine, known as the orthosteric site. semanticscholar.orgnih.gov This conservation makes it challenging to design orthosteric ligands that can selectively target a single subtype.

Para-Nitrocaramiphen is a notable early example of a compound that achieved significant M1-receptor selectivity as a competitive antagonist. biocrick.com Radioligand binding assays demonstrated its high affinity for M1 sites and its ability to distinguish them from M2 and M3 subtypes, interacting with the M1 binding site in a competitive manner. nih.gov This selectivity made it and related ester-type antimuscarinics valuable tools for studying M1 receptor distribution and function. nih.govnih.gov

| Compound | M1 Affinity (Ki, nM) | M1 vs. M2 Selectivity (Fold) | M1 vs. M3 Selectivity (Fold) | Interaction Type |

|---|---|---|---|---|

| This compound | 5.5 | 71 | 10 | Competitive |

| Iodocaramiphen | 2.1 | 59 | 4 | Competitive |

| Caramiphen (B1668299) | 1.2 | 27 | 6 | Competitive |

| Pirenzepine | 5.2 | 51 | - | Competitive |

The challenge of achieving subtype specificity at the conserved orthosteric site has propelled a strategic shift in drug discovery toward allosteric sites. nih.govguidetopharmacology.org These are topographically distinct sites on the receptor where ligands, known as allosteric modulators, can bind. nih.govmdpi.com Unlike competitive antagonists that block the orthosteric site, allosteric modulators induce conformational changes in the receptor that can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. mdpi.comnih.gov

This approach offers a promising path to selectivity because allosteric sites, often located on the less-conserved extracellular loops of the receptor, show greater diversity among subtypes. guidetopharmacology.orgresearchgate.net The binding site for many classical allosteric modulators has been identified in the extracellular vestibule, between the second and third extracellular loops. mdpi.comnih.gov The success of early selective antagonists like this compound underscored the therapeutic potential of targeting specific mAChR subtypes, thereby laying the conceptual groundwork for the more recent and sophisticated exploration of allosteric modulation.

Design and Synthesis of Next-Generation M1-Selective Ligands

Building on the foundation of early selective antagonists, the focus of medicinal chemistry has evolved toward designing next-generation ligands with more nuanced mechanisms of action. The primary goal has shifted from simple receptor blockade to positive allosteric modulation, aiming to enhance natural cholinergic signaling, particularly for the M1 receptor, which is a key target for improving cognitive function. nih.govpnas.orgresearchgate.net

This evolution has led to the development of M1-selective Positive Allosteric Modulators (PAMs). A landmark example is benzyl quinolone carboxylic acid (BQCA) , which binds to an allosteric pocket and potentiates the receptor's response to acetylcholine without activating it directly. nih.govacs.org This mechanism preserves the timing and spatial characteristics of natural neurotransmission. researchgate.net The design of BQCA and its successors marked a significant conceptual advance from competitive antagonists like this compound.

Further innovation has led to the creation of bitopic ligands . These sophisticated molecules are designed to simultaneously engage both the orthosteric site and an allosteric site. researchgate.netacs.orgnih.gov This dual interaction can produce compounds with unique profiles of selectivity and efficacy. mdpi.comresearchgate.net For instance, researchers have synthesized bitopic hybrids by connecting the pharmacophore of an orthosteric agonist, like Xanomeline , with an M1-selective PAM. wikipedia.orgcnr.it Xanomeline itself is a functionally selective agonist at M1 and M4 receptors and, when combined with the peripherally restricted antagonist trospium, it represents a novel therapeutic approach for schizophrenia by modulating dopamine (B1211576) and glutamate (B1630785) circuits. wikipedia.orgnih.govwikipedia.orgjmcp.orgpatsnap.com

The design of these next-generation ligands is a highly structured process, often involving the systematic variation of orthosteric components and the length of linker chains connecting the two pharmacophores to optimize potency and selectivity. acs.orgnih.gov

| Compound | Class | Primary Mechanism of Action |

|---|---|---|

| BQCA | M1 PAM | Increases M1 receptor affinity for acetylcholine at an allosteric site. nih.gov |

| Xanomeline | M1/M4 Agonist | Directly stimulates M1 and M4 receptors, modulating central dopamine and glutamate circuits. wikipedia.orgwikipedia.org |

| PF-06827443 | M1 PAM | A CNS-penetrant M1-selective PAM with minimal direct agonist activity. acs.org |

| Iperoxo-BQCA Hybrids | Bitopic Ligand | Combines an orthosteric agonist (Iperoxo) and an allosteric modulator (BQCA) to achieve M1-selective agonism. mdpi.com |

Advanced In Vitro and Ex Vivo Model Systems for Cholinergic Research

To investigate the complex cellular and network effects of cholinergic compounds, research has moved beyond simple cell cultures to more physiologically relevant model systems. nih.gov Advanced in vitro and ex vivo models are essential for bridging the gap between molecular studies and in vivo animal experiments. nih.govnoropsikiyatriarsivi.com

Organotypic brain slice cultures are a particularly powerful ex vivo model. nih.govplos.org In this technique, thin (150-400 µm) slices of brain tissue are prepared from postnatal animals and cultured on semi-permeable membranes at an air-liquid interface. nih.govucl.ac.ukmdpi.com This method preserves the complex three-dimensional cytoarchitecture of the brain, including the synaptic organization and relationships between different cell types like neurons and glia. nih.govjove.com

These cultures can be maintained for several weeks, allowing for the study of developmental processes, neurodegeneration, and the effects of pharmacological agents on intact neural circuits. nih.govmdpi.com For cholinergic research, organotypic slices containing regions like the basal nucleus of Meynert or the hippocampus are invaluable. nih.govfrontiersin.org They serve as excellent models for studying:

Neurodegeneration: Modeling the loss of cholinergic neurons, a hallmark of Alzheimer's disease. nih.gov

Axonal Growth: Observing the outgrowth of cholinergic nerve fibers, often guided by neurotrophic factors like Nerve Growth Factor (NGF), which is crucial for the survival of these neurons. nih.govfrontiersin.orgresearchgate.net

Pharmacological Effects: Assessing the impact of compounds on synaptic transmission and neuronal activity within a preserved network. ucl.ac.uk

These advanced systems allow for the precise control of the cellular microenvironment while maintaining a high degree of biological complexity, offering a sophisticated platform for dissecting the mechanisms of compounds that target the cholinergic system. noropsikiyatriarsivi.comjove.com

Contribution to Theoretical Frameworks of Cholinergic Regulation

The diverse effects of acetylcholine (ACh) on different neurons, synapses, and brain regions necessitate the use of theoretical and computational models to build a cohesive understanding of cholinergic function. biorxiv.orgfrontiersin.org These models serve as a critical bridge, integrating detailed experimental data on the cellular and synaptic effects of ACh to predict its influence on emergent, network-level dynamics. biorxiv.orgnih.gov

Data-driven computational frameworks can simulate how varying levels of ACh reconfigure neural microcircuits. biorxiv.org For example, models have successfully corroborated and explained the long-standing observation that high ACh levels, associated with wakefulness, lead to desynchronized network activity and enhanced sensory processing, while low ACh levels, present during slow-wave sleep, promote synchronized network oscillations. bu.eduplos.orgbiorxiv.org These models achieve this by incorporating the known physiological effects of ACh, such as the modulation of specific ion currents (e.g., M-current), which alters neuronal excitability and synaptic transmission. bu.eduplos.org

The precise binding data and functional effects of selective ligands like this compound are fundamental to building and refining these theoretical frameworks. By providing concrete parameters for how a specific compound interacts with a specific receptor subtype, this experimental data allows for the construction of more biologically accurate and predictive models. biorxiv.orgnih.gov Computational models can then be used to explore functional hypotheses, such as how cholinergic modulation:

Enhances attention by increasing the influence of external inputs relative to internal circuit activity. bu.edu

Regulates learning and memory by controlling plasticity at cortical synapses. nih.gov

Drives the switching between different brain states and their associated cognitive functions. plos.org

Ultimately, these theoretical frameworks provide a powerful lens through which to interpret experimental findings and generate new hypotheses about the complex role of the cholinergic system in health and disease. frontiersin.orgnih.govelifesciences.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for para-nitrocaramiphen, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Begin with a retrosynthetic analysis of para-nitrocaramiphen, identifying key intermediates such as substituted benzil derivatives and tertiary amines. Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) using design-of-experiments (DoE) approaches to minimize byproducts. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structure via ¹H/¹³C NMR .

Q. Which analytical techniques are most suitable for characterizing para-nitrocaramiphen and its metabolites?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- UV-Vis spectroscopy to assess nitro group absorption (λmax ~270 nm).

- LC-MS/MS for metabolite identification (use ESI+ mode with CID fragmentation).

- X-ray crystallography for absolute configuration confirmation (if crystalline derivatives are obtainable).

Cross-reference data with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. How can researchers design initial pharmacological assays to evaluate para-nitrocaramiphen’s anticholinergic activity?

- Methodological Answer: Use isolated guinea pig ileum or rat bladder strips to measure muscarinic receptor antagonism. Pre-incubate tissues with para-nitrocaramiphen (10⁻⁶–10⁻³ M) before adding acetylcholine. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Include atropine as a positive control and validate receptor specificity using subtype-selective antagonists (e.g., pirenzepine for M₁) .

Advanced Research Questions

Q. How should contradictory data on para-nitrocaramiphen’s selectivity across muscarinic receptor subtypes be resolved?

- Methodological Answer: Address discrepancies by standardizing assay conditions:

- Use radioligand binding assays (³H-NMS displacement) on transfected CHO cells expressing M₁–M₅ subtypes.

- Apply Schild analysis to determine pA₂ values under consistent buffer conditions (pH 7.4, 37°C).

- Cross-validate with knockout mouse models to isolate subtype-specific effects. Contradictions may arise from differences in tissue sources or partial agonist activity; report confidence intervals and effect sizes .

Q. What strategies can mitigate off-target effects of para-nitrocaramiphen in in vivo neuropharmacology studies?

- Methodological Answer:

- Pharmacokinetic profiling : Measure brain/plasma ratios via LC-MS after systemic administration.

- Target engagement assays : Use PET tracers (e.g., ¹¹C-NMPYB) to confirm CNS penetration.

- CRISPR-Cas9 silencing of suspected off-target receptors (e.g., nicotinic α7) in animal models.

Include negative controls (e.g., vehicle-treated cohorts) and blinded data analysis to reduce bias .

Q. How can computational modeling improve the design of para-nitrocaramiphen derivatives with enhanced metabolic stability?

- Methodological Answer:

- Perform molecular dynamics simulations (AMBER or GROMACS) to predict CYP450 metabolism hotspots.

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with microsomal half-life.

- Validate predictions via in vitro hepatocyte assays (human vs. rodent) with LC-MS quantification of parent compound degradation .

Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in para-nitrocaramiphen studies?

- Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-experiment variability. Apply the 4-parameter logistic model (Hill equation) with bootstrapping (n=1000 iterations) to estimate EC₅₀/IC₅₀ confidence limits. Report adjusted R² and AIC values for model selection .

Q. How can researchers ensure reproducibility of para-nitrocaramiphen’s effects across different laboratory settings?

- Methodological Answer:

- Standardize protocols : Pre-register methods on platforms like Protocols.io .

- Cross-lab validation : Share aliquots of synthesized compound and primary cell lines.

- Metadata reporting : Include batch numbers, solvent purity, and equipment calibration logs.

Adhere to NIH guidelines for preclinical research transparency .

Ethical & Regulatory Considerations

Q. What are the key ethical considerations when transitioning para-nitrocaramiphen from in vitro to in vivo studies?

- Methodological Answer: Submit protocols to institutional IACUC for approval. Justify species selection (e.g., rodents vs. non-human primates) based on translational relevance. Implement humane endpoints (e.g., weight loss >20%) and randomization to minimize suffering. Disclose conflicts of interest in funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.